molecular formula C4H9NO B3057186 1-Aminobutan-2-one CAS No. 77369-28-9

1-Aminobutan-2-one

Cat. No.: B3057186
CAS No.: 77369-28-9
M. Wt: 87.12 g/mol
InChI Key: QCWWEZIJUCPALZ-UHFFFAOYSA-N
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Description

1-Aminobutan-2-one: is an organic compound with the molecular formula C4H9NO . It is a simple structure consisting of a butanone backbone with an amino group attached to the second carbon atom. This compound is also known by other names such as 1-amino-2-butanone and 2-butanone, 1-amino- .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminobutan-2-one can be synthesized through various methods. One common approach is the reductive amination of butanone using ammonia or an amine in the presence of a reducing agent. This method involves the formation of an imine intermediate, which is subsequently reduced to the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of amine dehydrogenases (AmDHs) . These enzymes catalyze the reductive amination of ketones to produce chiral amines with high enantioselectivity. This biocatalytic approach is advantageous due to its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Aminobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Aminobutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminobutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Aminobutane: Similar structure but lacks the carbonyl group.

    2-Aminobutane: An isomer with the amino group on the second carbon.

    1-Aminobutanol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

1-Aminobutan-2-one is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-aminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWWEZIJUCPALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469334
Record name 1-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-28-9
Record name 1-Amino-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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